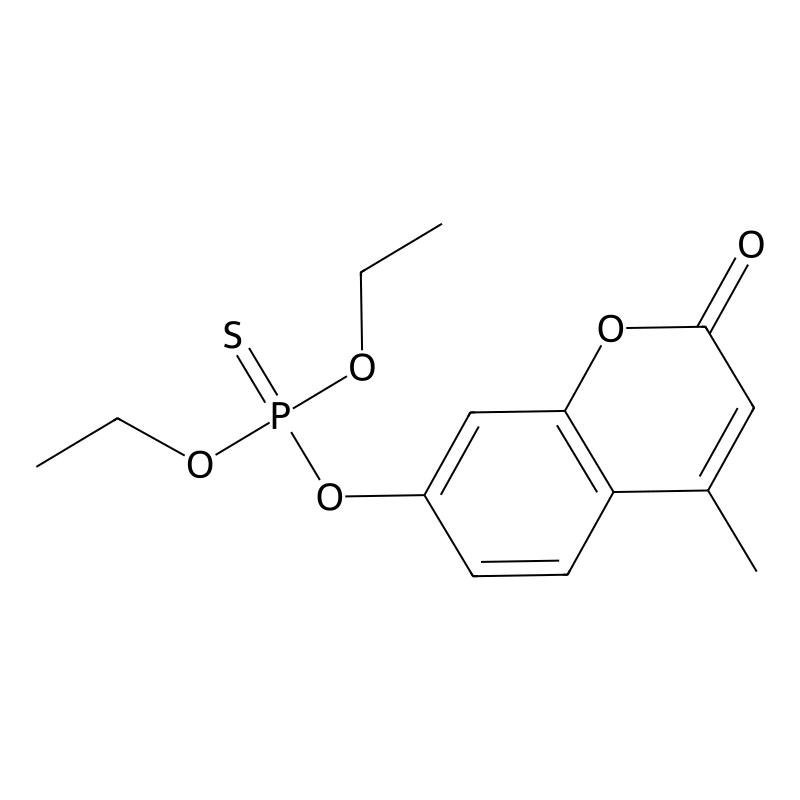Potasan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Potasan is the trade name for the organophosphate insecticide O,O-Diethyl O-(and S)-[4-nitrophenyl] phosphorothioate []. While it has been used historically for insect control in agriculture, its use is now severely restricted or banned in many countries due to its high toxicity [].
Safety Concerns in Research:
Due to its high toxicity, Potasan poses a serious health risk to researchers and requires special handling procedures to minimize exposure []. This can make it a challenging compound to work with in a laboratory setting.
Potasan is a chemical compound with the molecular formula C₁₄H₁₇O₅PS and a molecular weight of approximately 328.32 g/mol. It is primarily recognized as a toxic metabolite of the organophosphate pesticide coumaphos, which is used in veterinary medicine to control ectoparasites in livestock. Potasan poses significant health risks, being classified as fatal if ingested or if it comes into contact with skin . Its structure features a phosphorus atom bonded to sulfur and oxygen, characteristic of organophosphate compounds.
- Hydrolysis: Potasan can be hydrolyzed by enzymes such as parathion hydrolase, leading to less toxic products. This reaction is modeled as a first-order reaction with a significant rate due to the compound's high solubility compared to its parent compound, coumaphos .
- Reduction: Reduction processes can convert potasan into different reduced forms, often utilizing reducing agents.
- Substitution: Potasan can participate in substitution reactions, which may alter its functional groups and reactivity.
Potasan exhibits significant biological activity due to its toxicity. It is harmful to both humans and animals, particularly affecting cattle when present in high concentrations. The toxicity primarily arises from its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to potential neurotoxic effects . Additionally, its accumulation in the environment raises concerns about ecological impacts.
Potasan is synthesized as a metabolic byproduct during the degradation of coumaphos. The degradation pathway includes:
- Reductive Dechlorination: Coumaphos undergoes dechlorination through microbial or enzymatic action, resulting in the formation of potasan.
- Chemical Hydrolysis: Under certain conditions, coumaphos can hydrolyze to yield potasan directly .
These processes highlight the compound's formation as an unintended consequence of pesticide application.
Despite its toxicity, potasan's study is crucial for understanding pesticide degradation and environmental safety. Its primary applications include:
- Research: Investigating the mechanisms of pesticide breakdown and the development of bioremediation strategies.
- Waste Treatment: Enzyme-based methods are being explored to selectively degrade potasan in agricultural runoff or veterinary waste, minimizing its hazardous effects on livestock and the environment .
Interaction studies focus on how potasan behaves in various environments and its interactions with biological systems. Key findings include:
- Enzyme Interactions: Potasan can be selectively hydrolyzed by specific enzymes, allowing for targeted degradation without significantly affecting other compounds like coumaphos .
- Toxicity Studies: Research indicates that potasan's toxicity can vary based on environmental conditions and concentrations, necessitating further investigation into safe thresholds for livestock exposure.
Potasan shares similarities with several other organophosphate compounds. Here’s a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Toxicity Level | Key Characteristics |
|---|---|---|---|
| Coumaphos | C₁₄H₁₈ClO₃PS | High | Parent compound; widely used acaricide |
| Chlorpyrifos | C₁₂H₁₀Cl₃NO₄PS | High | Common pesticide; neurotoxic effects similar to potasan |
| Parathion | C₁₀H₁₄NO₅PS | Very High | Highly toxic; used in agriculture |
| Malathion | C₁₂H₁₅O₃PS | Moderate | Used for insect control; less toxic than potasan |
Potasan is unique due to its specific role as a toxic metabolite of coumaphos, which emphasizes the importance of understanding metabolic pathways in pesticide use and environmental impact. Its distinct chemical structure contributes to its unique reactivity and toxicity profile compared to other organophosphates.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Acute Toxic;Environmental Hazard
Wikipedia
Dates
2: Kochansky J. Synthesis of (Diethyl-d(10)) coumaphos and related compounds. J Agric Food Chem. 2000 Jul;48(7):2826-8. PubMed PMID: 10898630.
3: Jindal T, Singh DK, Agarwal HC. Persistence, degradation and leaching of coumaphos in soil. J Environ Sci Health B. 2000 May;35(3):309-20. PubMed PMID: 10808995.
4: Smith JM, Payne GF, Lumpkin JA, Karns JS. Enzyme-based strategy for toxic waste treatment and waste minimization. Biotechnol Bioeng. 1992 Mar 25;39(7):741-52. PubMed PMID: 18601006.
5: RAHN HW. [On paper chromatographic demonstration of Potasan G liquid]. Arch Toxikol. 1962;19:359-63. German. PubMed PMID: 13990472.
6: KEMKA R. [Organic phosphorus insecticides. III. Enzymatic determination of E 605, potasan, and systox in air]. Prac Lek. 1956 Aug;8(4):298-300. Czech. PubMed PMID: 13389068.
7: BERG S, KUCHINKE E, FISCHER K. [Information on poisoning with the insecticide Potasan G]. Arch Toxikol. 1956;16(2):105-17. German. PubMed PMID: 13340990.








